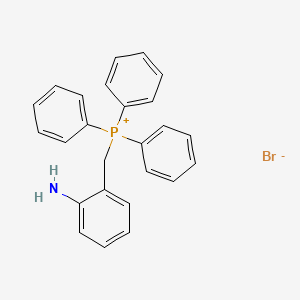

(2-Aminobenzyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2-aminophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTZMAUPYYNVPM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449889 | |

| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78133-84-3 | |

| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminobenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Aminobenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2-Aminobenzyl)triphenylphosphonium bromide, a versatile Wittig reagent crucial for the formation of carbon-carbon double bonds in organic synthesis. The protocol detailed herein is based on established methodologies for the preparation of phosphonium salts and is intended to furnish researchers with the necessary information to produce this reagent in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 2-aminobenzyl bromide, which is subsequently reacted with triphenylphosphine to yield the target phosphonium salt.

Quantitative Data Summary

While specific experimental data for the synthesis of this compound is not widely published, the following table summarizes the key physicochemical properties of the final product.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃BrNP | [1] |

| Molecular Weight | 448.33 g/mol | [1] |

| CAS Number | 78133-84-3 | [1] |

| Appearance | Expected to be a solid | |

| Melting Point | Not reported; similar compounds melt >250°C | [2][3] |

| Solubility | Soluble in polar organic solvents |

Experimental Protocols

The following protocols are based on general and established procedures for the synthesis of benzyltriphenylphosphonium salts and their precursors.

Step 1: Synthesis of 2-Aminobenzyl Bromide

The synthesis of the intermediate, 2-aminobenzyl bromide, can be approached from either 2-aminotoluene or 2-aminobenzyl alcohol.

Method A: Bromination of 2-Aminotoluene

This method involves the radical bromination of the benzylic position of 2-aminotoluene.

Materials:

-

2-Aminotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the organic phase with a 5% sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to yield 2-aminobenzyl bromide.

Method B: Bromination of 2-Aminobenzyl Alcohol

This method involves the conversion of the hydroxyl group of 2-aminobenzyl alcohol to a bromide.

Materials:

-

2-Aminobenzyl alcohol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable solvent

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzyl alcohol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide or concentrated hydrobromic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-aminobenzyl bromide.

Step 2: Synthesis of this compound

This is the final step to produce the target Wittig reagent.

Materials:

-

2-Aminobenzyl bromide (from Step 1)

-

Triphenylphosphine (PPh₃)

-

Toluene or Tetrahydrofuran (THF) (anhydrous)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene or THF.

-

Add a solution of 2-aminobenzyl bromide in the same solvent to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours to overnight. A white precipitate should form.[2]

-

Monitor the reaction for the consumption of starting materials by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, this compound, under vacuum.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical steps in the synthesis of this compound.

Caption: Overall synthesis workflow for this compound.

Caption: Reaction mechanism for the formation of the phosphonium salt.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Benzyl bromides are lachrymatory and skin irritants. Handle with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide to (2-Aminobenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (2-Aminobenzyl)triphenylphosphonium bromide. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound is a quaternary phosphonium salt that serves as a key reagent in various organic transformations, most notably the Wittig reaction for the synthesis of alkenes. Its chemical structure features a triphenylphosphine moiety linked to a benzyl group bearing an amino substituent at the ortho position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 78133-84-3 | [1][2] |

| Molecular Formula | C₂₅H₂₃BrNP | [1][2] |

| Molecular Weight | 448.33 g/mol | [1][2] |

| Melting Point | 245 °C (decomposition) | Sigma-Aldrich |

| Appearance | White to off-white powder | General knowledge |

| Solubility | The ammonium functionality suggests enhanced solubility in polar solvents.[3] While specific quantitative data is not readily available, phosphonium salts are generally soluble in polar organic solvents like ethanol, methanol, and DMSO, and can have some solubility in water.[4][5][6] | Inferred from chemical structure and general knowledge of similar compounds. |

| pKa | A specific pKa value for this compound is not available in the literature. However, the pKa of the conjugate acid of a primary amine (ammonium ion) is typically in the range of 9-10.[7][8] The pKa of the conjugate acid of 2-aminobenzylamine is predicted to be approximately 9.60.[9] | Estimation based on analogous compounds. |

Synthesis and Purification

The synthesis of this compound typically involves the quaternization of triphenylphosphine with a suitable 2-aminobenzyl halide. While a specific detailed protocol for this exact compound is not widely published, a general and adaptable procedure is outlined below based on established methods for analogous phosphonium salts.[10][11][12]

General Synthesis Protocol: Quaternization of Triphenylphosphine

This protocol describes a general method for the synthesis of benzyltriphenylphosphonium bromides.

Materials:

-

2-Aminobenzyl bromide (or a suitable precursor like 2-aminobenzyl alcohol to be converted in situ)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile, or Tetrahydrofuran (THF))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-aminobenzyl bromide (1.0-1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

As the reaction proceeds, the phosphonium salt will precipitate out of the solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the crude this compound.

Diagram 1: Synthesis of this compound

Caption: General synthetic scheme for the preparation of the target compound.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.[10]

General Procedure:

-

Dissolve the crude phosphonium salt in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or a mixture like dichloromethane/ether or toluene/hexane).[13][14][15]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectral Data

Spectral analysis is essential for the structural confirmation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data is based on information from PubChem, with the original source cited as Sigma-Aldrich.[1][16]

Table 2: NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| ¹H NMR | Data not explicitly detailed in the search results, but a spectrum is available from the source.[1][16][17] | |

| ¹³C NMR | Data not explicitly detailed in the search results, but a spectrum is available from the source.[1][16] |

Note: For detailed peak assignments and coupling constants, it is recommended to consult the actual spectra from the cited source.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound was not found, the expected characteristic absorption bands are listed below based on the functional groups present.[18][19]

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3500-3300 (medium, two bands for primary amine) |

| C-H (aromatic) | Stretch | 3100-3000 (medium) |

| C-H (aliphatic) | Stretch | 2960-2850 (medium) |

| C=C (aromatic) | Stretch | 1600-1450 (medium) |

| P-C (phosphonium) | Stretch | ~1440 and ~1100 |

| N-H (amine) | Bend | 1650-1580 (medium) |

| C-N | Stretch | 1340-1020 (medium) |

Application in the Wittig Reaction

This compound is primarily used as a precursor to a phosphorus ylide for the Wittig reaction. This reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3][13][17]

General Wittig Reaction Protocol

The following is a general procedure for a Wittig reaction involving a benzyltriphenylphosphonium salt.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

An aldehyde or ketone

-

Anhydrous workup reagents

Procedure:

-

Ylide Formation:

-

Suspend or dissolve the this compound in an anhydrous solvent under an inert atmosphere.

-

Cool the mixture to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a strong base to deprotonate the phosphonium salt, forming the corresponding ylide. The formation of the ylide is often indicated by a color change.

-

-

Reaction with Carbonyl:

-

To the ylide solution, slowly add a solution of the aldehyde or ketone in an anhydrous solvent.

-

Allow the reaction to stir at the appropriate temperature for a period of time, monitoring by TLC.

-

-

Workup:

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride or water).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Diagram 2: The Wittig Reaction Workflow

Caption: A simplified workflow of the Wittig reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a reliable method for the introduction of a 2-aminobenzyl moiety in the formation of alkenes via the Wittig reaction. This guide provides essential information on its chemical properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into its specific solubility and reactivity with a broader range of substrates would be beneficial for expanding its utility in synthetic and medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 10. mt.com [mt.com]

- 11. echemi.com [echemi.com]

- 12. biomedres.us [biomedres.us]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C25H23BrNP | CID 10961315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. FTIR [terpconnect.umd.edu]

An In-depth Technical Guide to (2-Aminobenzyl)triphenylphosphonium bromide: Structure, Synthesis, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminobenzyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis. The document details its chemical structure, physicochemical properties, and provides a step-by-step protocol for its preparation. Furthermore, it explores its significant application in the synthesis of 2,3-disubstituted indoles, a privileged scaffold in medicinal chemistry.

Chemical Structure and Properties

This compound is a quaternary phosphonium salt. The structure consists of a triphenylphosphine moiety covalently linked to a benzyl group, which is substituted with an amino group at the ortho position of the benzene ring. The positive charge on the phosphorus atom is balanced by a bromide counter-ion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2-aminophenyl)methyl-triphenylphosphanium bromide | [1] |

| CAS Number | 78133-84-3 | [1] |

| Molecular Formula | C₂₅H₂₃BrNP | [1] |

| Molecular Weight | 448.3 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | >160 °C (decomposed) |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the triphenylphosphine and aminobenzyl groups would appear in the range of δ 7.0-8.0 ppm. The benzylic CH₂ protons adjacent to the phosphorus atom would likely appear as a doublet around δ 5.5 ppm due to coupling with the phosphorus atom. The NH₂ protons would be observed as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm region. The benzylic carbon would be expected at a lower field due to the deshielding effect of the adjacent phosphorus atom. |

| IR (KBr) | Characteristic N-H stretching vibrations for the primary amine would be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching would appear around 3050 cm⁻¹. P-Ph stretching vibrations are expected in the fingerprint region. |

| Mass Spec. | The mass spectrum would show the molecular ion peak for the cation [C₂₅H₂₃NP]⁺ at m/z 368. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is adapted from the work of Kraus and Guo in their synthesis of indole derivatives.[2]

Materials:

-

2-Aminobenzyl alcohol

-

Triphenylphosphine hydrobromide (PPh₃·HBr)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzyl alcohol in acetonitrile.

-

Add one equivalent of triphenylphosphine hydrobromide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, slowly add diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Applications in the Synthesis of 2,3-Disubstituted Indoles

A significant application of this compound is in the synthesis of 2,3-disubstituted indoles.[2] This method provides a flexible and high-yielding route to these important heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

The reaction proceeds via an intramolecular aza-Wittig reaction. The aminobenzyl phosphonium salt is first condensed with an aldehyde to form an imine intermediate. Subsequent intramolecular cyclization and elimination of triphenylphosphine oxide yields the desired indole.

Experimental Workflow for Indole Synthesis

The following diagram illustrates the general workflow for the synthesis of 2,3-disubstituted indoles using this compound.

Caption: Workflow for the synthesis of 2,3-disubstituted indoles.

This synthetic strategy is particularly valuable as it allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the indole ring by simply varying the starting aldehyde. This versatility makes it a powerful tool for the generation of compound libraries for drug discovery programs targeting enzymes and receptors where the indole scaffold is a key pharmacophore. The indole ring system is a core component of numerous approved drugs, including those with anticancer, antiviral, and anti-inflammatory activities.[3][4][5]

Conclusion

This compound is a readily accessible and highly useful reagent for organic synthesis. Its primary application in the construction of 2,3-disubstituted indoles via an intramolecular aza-Wittig reaction provides a robust and flexible method for accessing a class of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery industries. The straightforward synthesis of the phosphonium salt and the mild conditions of the subsequent indole formation make this a valuable tool for medicinal chemists and researchers in related fields.

References

- 1. This compound | C25H23BrNP | CID 10961315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents [mdpi.com]

(2-Aminobenzyl)triphenylphosphonium bromide: A Technical Guide to its Synthesis, Applications, and Historical Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminobenzyl)triphenylphosphonium bromide is a versatile Wittig reagent that has become an important building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. While the precise initial discovery and synthesis of this compound are not prominently documented in readily accessible literature, its significance has been highlighted through its application in the synthesis of complex molecules, most notably in the development of efficient routes to substituted indoles. This guide provides a comprehensive overview of the synthesis of this compound, its key applications with detailed experimental protocols, and the biological significance of the molecules derived from it.

History and Discovery

The exact date and original publication detailing the first synthesis of this compound are not clearly cited in major chemical databases. However, its utility as a precursor in Wittig reactions, a Nobel Prize-winning methodology discovered by Georg Wittig in 1954, places it within the broader historical context of the development of organophosphorus chemistry. The primary value of this specific phosphonium salt lies in the strategic placement of the amino group on the benzyl moiety, which allows for subsequent intramolecular reactions.

A significant milestone in the application of this reagent was reported in the late 2000s by George A. Kraus and Haitao Guo, who demonstrated its efficacy in a one-pot, microwave-assisted synthesis of 2-substituted and 2,3-disubstituted indoles.[1][2] This work showcased the reagent's ability to serve as a linchpin in forming the indole scaffold, which is a core structure in numerous biologically active natural products and pharmaceuticals. This application has since become a key example of the strategic use of this compound in heterocyclic chemistry.

Synthesis of this compound

The synthesis of this compound typically follows the general procedure for the preparation of phosphonium salts, which involves the quaternization of triphenylphosphine with a suitable alkyl halide. In this case, 2-aminobenzyl bromide is the key starting material.

Experimental Protocol: General Synthesis

A solution of 2-aminobenzyl bromide in an appropriate anhydrous solvent, such as toluene or acetonitrile, is treated with one equivalent of triphenylphosphine. The reaction mixture is then heated to reflux for several hours. As the reaction proceeds, the phosphonium salt, being less soluble in the non-polar solvent, precipitates out of the solution. The solid product is then collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

References

An In-depth Technical Guide to the Synthesis of Substituted Benzyltriphenylphosphonium Bromides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of substituted benzyltriphenylphosphonium bromides, essential precursors for the Wittig reaction in organic synthesis. The document details both conventional and modern microwave-assisted synthetic protocols, presenting quantitative data in accessible formats and illustrating the synthetic workflow.

Introduction

Substituted benzyltriphenylphosphonium bromides are a critical class of reagents, primarily utilized as precursors to phosphonium ylides for the Wittig reaction.[1][2][3] This reaction is a cornerstone of organic chemistry, enabling the synthesis of alkenes from aldehydes or ketones with a high degree of control over the double bond's position and stereochemistry.[1] The versatility of the Wittig reaction makes these phosphonium salts valuable intermediates in the synthesis of a wide array of fine chemicals and pharmaceutically active molecules, including those with applications in neurochemistry and cancer therapy.[4]

The synthesis of these salts is typically achieved through the nucleophilic substitution reaction between triphenylphosphine and a substituted benzyl bromide.[1][3] This guide explores various methodologies for this transformation, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal conditions for their specific needs.

Synthetic Methodologies

The preparation of substituted benzyltriphenylphosphonium bromides can be broadly categorized into two main approaches: conventional heating and microwave-assisted synthesis.

2.1. Conventional Synthesis

The traditional method involves the reaction of triphenylphosphine with a substituted benzyl bromide in a suitable solvent, typically under reflux for several hours.[5][6] Toluene and chloroform are commonly employed solvents for this purpose.[4][6]

2.2. Microwave-Assisted Synthesis

A more contemporary and efficient approach utilizes microwave irradiation to accelerate the reaction.[7][8][9] This method often leads to significantly reduced reaction times, from hours to minutes, and can result in higher yields and cleaner product formation.[7][8][9] Tetrahydrofuran (THF) has been identified as an effective solvent for microwave-assisted synthesis.[7][8]

General Synthetic Workflow

The synthesis of substituted benzyltriphenylphosphonium bromides follows a straightforward workflow, beginning with the selection of the appropriately substituted benzyl bromide and its reaction with triphenylphosphine. The resulting phosphonium salt is typically a stable, crystalline solid that can be isolated by filtration and purified by recrystallization.

Caption: General workflow for the synthesis of substituted benzyltriphenylphosphonium bromides.

Quantitative Data Summary

The following table summarizes the reaction yields and melting points for a range of substituted benzyltriphenylphosphonium bromides synthesized via a microwave-assisted protocol.[7][8][9]

| Entry | Substituent | Yield (%) | Melting Point (°C) |

| 3a | H | 97 | 296 |

| 3b | 4-CN | 94 | 328 |

| 3c | 3-F | 98 | 315 |

| 3f | 2,4-diF | 97 | 258 |

| 3g | 3-I | 87 | 291 |

| 3m | 3-OCF₃ | 97 | 294 |

| 3n | 4-OCF₃ | 97 | 314 |

Data sourced from a microwave-assisted synthesis protocol.[7][8][9]

Experimental Protocols

5.1. Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Bromide (3a) [7][8]

-

Materials: Triphenylphosphine (10.5 g, 40 mmol), benzyl bromide (3.42 g, 20 mmol), Tetrahydrofuran (THF, 20 mL).

-

Procedure:

-

Combine triphenylphosphine and benzyl bromide in a carbon-coated quartz ampoule.

-

Add THF to the mixture.

-

Heat the sealed ampoule under microwave irradiation at 60 °C and 800 Watts for 30 minutes.

-

After cooling, open the ampoule in a fume hood.

-

Filter the resulting precipitate.

-

Recrystallize the solid from dichloromethane (CH₂Cl₂) to yield benzyltriphenylphosphonium bromide as a colorless powder.

-

-

Yield: 97%

-

Melting Point: 296 °C

5.2. Conventional Synthesis of Benzyltriphenylphosphonium Bromide [4]

-

Materials: Triphenylphosphine (22 g, 0.084 mol), benzyl bromide (10 mL, 0.084 mol), Toluene.

-

Procedure:

-

Dissolve triphenylphosphine in toluene in a suitable flask.

-

Cool the solution in an ice bath.

-

Add benzyl bromide dropwise to the cooled solution with stirring.

-

Continue stirring at room temperature for 2 hours, during which a solid will form.

-

Filter the solid product.

-

Wash the filtered solid with toluene and then with dry petroleum ether to remove any unreacted triphenylphosphine.

-

Dry the salt under vacuum.

-

-

Yield: 96%

Applications in Drug Development

Substituted benzyltriphenylphosphonium bromides are pivotal in the synthesis of various biologically active compounds. They are employed in the preparation of β-amyloid plaque ligands, which are crucial for research into neurodegenerative diseases like Alzheimer's.[4] Furthermore, they serve as reactants in the asymmetric synthesis of dihydrexidine, a compound of interest for treating neurological disorders.[4] Their role in the stereoselective synthesis of complex molecules underscores their importance in the development of novel therapeutics.[4]

Conclusion

This guide has provided a detailed overview of the synthesis of substituted benzyltriphenylphosphonium bromides, highlighting both conventional and microwave-assisted methods. The experimental protocols and quantitative data presented offer a practical resource for researchers. The choice of synthetic route will depend on the available equipment and the specific requirements of the target molecule. The microwave-assisted approach offers a rapid and efficient alternative to traditional heating methods, often providing superior yields in a fraction of the time.[7][8]

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. homework.study.com [homework.study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cas 1449-46-3,Benzyltriphenylphosphonium bromide | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biomedres.us [biomedres.us]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

Preparation of Phosphonium Ylides from Phosphonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of phosphonium ylides from phosphonium salts, a cornerstone of the Wittig reaction for alkene synthesis. This document details the underlying principles, experimental protocols, and factors influencing the reactivity and stereoselectivity of this critical transformation in organic synthesis.

Introduction to Phosphonium Ylides and the Wittig Reaction

Phosphonium ylides, also known as Wittig reagents, are organophosphorus compounds that serve as key intermediates in the Wittig reaction.[1][2] This reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a widely used method for the synthesis of alkenes from aldehydes or ketones.[3] The reaction involves the nucleophilic addition of a phosphonium ylide to a carbonyl compound, leading to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to an alkene and triphenylphosphine oxide.[3][4][5] A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined.

Phosphonium ylides are neutral, dipolar molecules containing a negatively charged carbon atom adjacent to a positively charged phosphorus atom.[1] They are typically prepared by the deprotonation of a phosphonium salt.[6]

Formation of Phosphonium Salts

The synthesis of phosphonium ylides begins with the preparation of the corresponding phosphonium salt. This is typically achieved through the quaternization of a tertiary phosphine, most commonly triphenylphosphine, with an alkyl halide.[1][5] The reaction proceeds via an SN2 mechanism, and therefore, is most efficient with less sterically hindered alkyl halides, such as methyl and primary halides.[1][2] Secondary halides can be used, but the yields are often lower.

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Add benzyl chloride (1.0 eq) to the solution.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid phosphonium salt by vacuum filtration.

-

Wash the salt with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Deprotonation of Phosphonium Salts to Form Ylides

The crucial step in the formation of a phosphonium ylide is the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. This is accomplished by treating the phosphonium salt with a strong base.[5][7] The acidity of the α-proton is enhanced by the electron-withdrawing effect of the positively charged phosphorus atom.

Choice of Base and Ylide Stability

The choice of base is dictated by the nature of the substituents on the carbon atom to be deprotonated. This leads to the classification of phosphonium ylides into two main categories:

-

Non-stabilized (or Unstabilized) Ylides: These ylides have alkyl or hydrogen substituents on the α-carbon. The protons are less acidic, requiring the use of very strong bases for deprotonation. Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH2), and potassium tert-butoxide.[5][7] These ylides are highly reactive and typically give the (Z)-alkene as the major product in the Wittig reaction.[8][9]

-

Stabilized Ylides: These ylides possess an electron-withdrawing group (e.g., ester, ketone, cyano) on the α-carbon. This group delocalizes the negative charge, making the corresponding proton significantly more acidic. Consequently, weaker bases such as sodium hydroxide, potassium carbonate, or alkoxides can be used for their preparation.[5][6] Stabilized ylides are less reactive than their non-stabilized counterparts and generally lead to the formation of the (E)-alkene as the predominant isomer.[8][9]

Table 1: pKa Values of Common Bases Used for Phosphonium Ylide Preparation

| Base | Formula | Conjugate Acid | pKa of Conjugate Acid |

| n-Butyllithium | n-BuLi | n-Butane | ~50[10] |

| Sodium Hydride | NaH | H₂ | 35[10] |

| Sodium Amide | NaNH₂ | NH₃ | 38 |

| Potassium tert-Butoxide | K-O-t-Bu | tert-Butanol | ~19 |

| Sodium Hydroxide | NaOH | H₂O | 15.7[10] |

| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | 10.3 |

Note: The pKa values are approximate and can vary with the solvent.

Experimental Protocol: General Procedure for the in situ Generation of a Non-Stabilized Ylide and Wittig Reaction

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.0 eq) and a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the suspension to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath, respectively.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.0 eq), to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete ylide formation.

-

Slowly add a solution of the aldehyde or ketone (1.0 eq) in the same dry solvent to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for lithium-salt-free conditions involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form an oxaphosphetane intermediate.[8] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is a key consideration. As mentioned, non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[8][9]

The Schlosser Modification for (E)-Alkene Synthesis

The Schlosser modification allows for the selective synthesis of (E)-alkenes from non-stabilized ylides, which would otherwise predominantly form (Z)-alkenes.[7][9][11][12] This is achieved by trapping the initially formed betaine intermediate with a strong base at low temperature, followed by protonation to afford the more thermodynamically stable threo-betaine, which then eliminates to give the (E)-alkene.[7][8][9]

Experimental Protocol: Schlosser Modification of the Wittig Reaction

-

Generate the phosphonium ylide from the corresponding phosphonium salt and a strong base (e.g., n-BuLi) in a dry, aprotic solvent at low temperature (-78 °C) as described previously.

-

Add the aldehyde or ketone to the ylide solution at -78 °C to form the betaine intermediate.

-

After a short period, add a second equivalent of a strong base, typically phenyllithium, to deprotonate the betaine, forming a β-oxido ylide.

-

Add a proton source, such as a hindered alcohol (e.g., tert-butanol), to protonate the β-oxido ylide, leading to the formation of the threo-betaine.

-

Allow the reaction to warm to room temperature.

-

Add a source of potassium ions, such as potassium tert-butoxide, to promote the decomposition of the threo-betaine to the (E)-alkene.

-

Work-up and purify the product as in a standard Wittig reaction.

Visualizing the Core Processes

To better illustrate the key transformations discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Formation of a phosphonium ylide from a phosphonium salt.

Caption: General mechanism of the Wittig reaction.

Caption: Workflow of the Schlosser modification for (E)-alkene synthesis.

Conclusion

The preparation of phosphonium ylides from phosphonium salts is a fundamental and versatile method in organic synthesis, enabling the reliable construction of carbon-carbon double bonds. A thorough understanding of the factors governing ylide formation, stability, and reactivity, along with the appropriate choice of base and reaction conditions, is paramount for achieving high yields and desired stereoselectivity in the Wittig reaction. The Schlosser modification further enhances the synthetic utility of this reaction by providing a route to (E)-alkenes from non-stabilized ylides. This guide provides the foundational knowledge and practical protocols for the successful application of this powerful synthetic tool in research and development.

References

- 1. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. books.rsc.org [books.rsc.org]

- 12. synarchive.com [synarchive.com]

An In-depth Technical Guide on the Stability and Storage of (2-Aminobenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for (2-Aminobenzyl)triphenylphosphonium bromide, a key reagent in organic synthesis. The information is intended to ensure the longevity and reliability of the compound in a laboratory setting.

Chemical and Physical Properties

This compound is a phosphonium salt widely utilized as a precursor for the corresponding ylide in the Wittig reaction. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 78133-84-3 | [1][2][3] |

| Molecular Formula | C₂₅H₂₃BrNP | [2][4] |

| Molecular Weight | 448.33 g/mol | [1][2] |

| Melting Point | 245 °C (decomposes) | [1] |

| Appearance | Solid | - |

| Solubility | Enhanced solubility in polar solvents due to its ammonium functionality. | - |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from data on related phosphonium salts and general chemical principles. The primary degradation pathways for this compound are expected to be hydrolysis, thermal decomposition, and photodecomposition.

Phosphonium salts are generally considered to be thermally stable. Thermogravimetric analysis (TGA) of the closely related benzyltriphenylphosphonium bromide shows that decomposition begins at approximately 280-300 °C[5]. The presence of the amino group on the benzyl ring in this compound is not expected to significantly lower its thermal stability.

Table 2: Thermal Stability Data for Benzyltriphenylphosphonium Bromide

| Parameter | Observation | Reference(s) |

| Decomposition Temperature | Starts to decompose around 280-300 °C | [5] |

It is recommended to avoid prolonged exposure to high temperatures to prevent any potential degradation.

Phosphonium salts can undergo hydrolysis, particularly under basic conditions, to form triphenylphosphine oxide and the corresponding hydrocarbon. The rate of hydrolysis can be influenced by the solvent system, with aprotic solvents potentially increasing the rate of hydrolysis[6]. The amino group, being basic, might influence the local pH and potentially affect the stability in certain formulations.

Aromatic phosphonium salts can be sensitive to light. It is recommended to store this compound protected from light to prevent potential photodegradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and efficacy of this compound, the following storage and handling conditions are recommended.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference(s) |

| Temperature | Room temperature. Some sources suggest refrigeration. | [1] |

| Atmosphere | Store in a dry environment. Consider storing under an inert atmosphere (e.g., nitrogen or argon). | - |

| Container | Keep in a tightly sealed container. | - |

| Light | Protect from light. | - |

| Ventilation | Store in a well-ventilated area. | - |

| Incompatible Materials | Strong oxidizing agents, strong acids, bases, alcohols, amines, and metals. | - |

Experimental Protocols

A general method for the synthesis of benzyltriphenylphosphonium bromides involves the reaction of triphenylphosphine with the corresponding benzyl bromide. A detailed protocol is outlined below.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzyl bromide and a molar equivalent of triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination[4][7].

This protocol is based on general guidelines for stability testing of chemical substances and can be adapted for this compound.

Caption: Workflow for a comprehensive stability testing program.

Methodology:

-

Sample Preparation: Use a well-characterized, high-purity batch of this compound. Prepare multiple samples in appropriate containers that mimic the intended long-term storage.

-

Accelerated Stability Testing: Expose the samples to stressed conditions to accelerate degradation.

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a controlled light source (e.g., a xenon lamp) to simulate sunlight exposure.

-

-

Long-Term Stability Testing: Store samples under the recommended storage conditions (e.g., room temperature, protected from light) for an extended period (e.g., 12-24 months).

-

Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples for:

-

Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products. LC-MS can be used to identify the structure of the degradation products.

-

Physical Properties: Monitor for any changes in appearance, color, and melting point.

-

Spectroscopic Analysis: Use IR or NMR spectroscopy to detect any changes in the chemical structure.

-

-

Data Analysis: Analyze the data to determine the rate of degradation and to establish a retest date or shelf life for the compound under the specified storage conditions.

Role in Wittig Reaction

This compound is a precursor to a Wittig reagent. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.

Caption: Simplified mechanism of the Wittig reaction.

The reaction proceeds via the formation of a phosphorus ylide by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and triphenylphosphine oxide. The stability of the phosphonium salt is crucial for the successful and reproducible generation of the ylide.

Conclusion

This compound is a stable compound when stored under appropriate conditions. By following the recommended guidelines for storage and handling, researchers can ensure the integrity and reactivity of this important reagent for its applications in organic synthesis. Further quantitative studies on its stability under various stress conditions would be beneficial for establishing a more precise shelf-life and for its application in regulated environments.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C25H23BrNP | CID 10961315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. biomedres.us [biomedres.us]

An In-depth Technical Guide to (2-Aminobenzyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential applications of (2-Aminobenzyl)triphenylphosphonium bromide. The information is compiled from various safety data sheets and scientific literature to assist researchers, scientists, and drug development professionals in the safe handling and effective utilization of this compound.

Chemical and Physical Properties

This compound is a quaternary phosphonium salt. Its physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₃BrNP | [1][2] |

| Molecular Weight | 448.33 g/mol | [2] |

| CAS Number | 78133-84-3 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data not available | |

| Solubility | Soluble in water. | [3] |

| IUPAC Name | (2-aminophenyl)methyl-triphenylphosphanium bromide | [1] |

Safety and Hazard Information

This compound is classified as an irritant. Proper handling and personal protective equipment are essential when working with this compound.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Source(s) |

| Skin corrosion/irritation | 2 | H315 | Warning | Causes skin irritation | [1][2][4] |

| Serious eye damage/eye irritation | 2A | H319 | Warning | Causes serious eye irritation | [1][2][4] |

| Specific target organ toxicity — single exposure | 3 | H335 | Warning | May cause respiratory irritation | [1][2][4] |

Precautionary Statements

| Type | Code | Statement | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P264 | Wash skin thoroughly after handling. | [2] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2] | |

| P280 | Wear protective gloves/eye protection/face protection. | [2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | [5] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [5] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| P405 | Store locked up. | [2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Experimental Protocols

This compound is primarily used as a reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. Below is a representative experimental protocol for a Wittig reaction.

General Procedure for Wittig Olefination

This protocol outlines the in-situ generation of the phosphorus ylide from this compound followed by the reaction with an aldehyde or ketone.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH))

-

Aldehyde or ketone

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Add anhydrous solvent (e.g., THF) via syringe.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base (e.g., n-BuLi in hexanes, 1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour, during which the ylide will form, often indicated by a color change.

-

-

Reaction with Carbonyl Compound:

-

Cool the ylide solution back down to -78 °C.

-

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours (reaction progress can be monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired alkene.

-

Potential Biological Activity and Signaling Pathways

While the primary application of this compound is in organic synthesis, compounds containing the triphenylphosphonium cation have been investigated for their biological activities. Notably, some sources suggest that this compound may act as an inhibitor of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[6]

PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including type 2 diabetes and cancer. Inhibition of PPARγ can modulate these pathways.

The triphenylphosphonium cation is lipophilic and can facilitate the accumulation of attached molecules within mitochondria due to the large mitochondrial membrane potential. This property is exploited in the design of mitochondria-targeted drugs, particularly in cancer therapy.[7][8]

Hypothetical Signaling Pathway for PPARγ Inhibition

The precise mechanism of PPARγ inhibition by this compound has not been elucidated. However, a plausible mechanism involves the compound acting as an antagonist, preventing the binding of endogenous ligands and the subsequent recruitment of coactivators necessary for gene transcription.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical. The biological activities discussed are based on preliminary information and require further investigation.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ as a therapeutic target to rescue mitochondrial function in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of (2-Aminobenzyl)triphenylphosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Aminobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis, most notably as a precursor for Wittig reagents. The presence of the aminobenzyl moiety introduces unique reactivity and potential for further functionalization, making it a compound of interest in the synthesis of complex molecules, including those with biological activity. This guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for this compound, along with the experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

-

IUPAC Name: (2-aminophenyl)methyl-triphenylphosphanium bromide[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While complete spectra are often proprietary, the data presented here is based on available information and analysis of structurally similar compounds.

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.9 | m | 15H | P-(C₆H₅ )₃ |

| ~ 6.6 - 7.2 | m | 4H | Aromatic H of aminobenzyl |

| ~ 5.1 - 5.4 | d | 2H | P-CH₂ -Ar |

| ~ 3.5 - 4.5 | br s | 2H | -NH₂ |

¹³C NMR Data

While specific peak data is not publicly available, ¹³C NMR spectra for this compound are referenced in databases.[1] The expected chemical shifts would include signals for the aromatic carbons of the triphenylphosphine and aminobenzyl groups, as well as the methylene carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~ 115 - 150 | Aromatic Carbons |

| ~ 30 | P-C H₂-Ar |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretch (amino group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 | Strong | N-H bend (amino group) |

| 1585, 1485, 1435 | Strong | Aromatic C=C stretch |

| ~1440, 1110 | Strong | P-C stretch |

| 750 - 690 | Strong | C-H out-of-plane bend |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For phosphonium salts, the cationic part is typically observed.

| m/z | Ion | Notes |

| 368.16 | [M-Br]⁺ | The molecular ion corresponding to the phosphonium cation. |

| 447.07515 | [M]⁺ | Monoisotopic mass of the entire compound (less commonly observed).[1] |

Note: In techniques like High-Resolution Mass Spectrometry with Atmospheric Pressure Chemical Ionization (HRMS-APCI), the bromide counter-ion is generally not observed as it is not covalently bonded.[5]

Experimental Protocols

A general and efficient method for the synthesis of substituted benzyltriphenylphosphonium bromides involves the reaction of a substituted benzyl bromide with triphenylphosphine.[6] Microwave irradiation has been shown to facilitate this reaction, leading to high yields in shorter reaction times.[6][7]

Procedure:

-

To a solution of 2-aminobenzyl bromide (1 equivalent) in a suitable solvent such as THF, add triphenylphosphine (1 equivalent).[6]

-

The reaction mixture is then subjected to microwave irradiation at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes).[6]

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid product is washed with a non-polar solvent (e.g., diethyl ether or petroleum ether) to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield this compound as a solid.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8] The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[8]

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[8] The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

Mass Spectrometry (MS): High-resolution mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][10] The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from the starting material to its spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. This compound | C25H23BrNP | CID 10961315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. biomedres.us [biomedres.us]

- 7. biomedres.us [biomedres.us]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Benzyltriphenylphosphonium bromide | C25H22BrP | CID 2734970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Notes and Protocols: (2-Aminobenzyl)triphenylphosphonium bromide for Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-substituted and 2,3-disubstituted indoles utilizing (2-Aminobenzyl)triphenylphosphonium bromide. This method, a variant of the intramolecular aza-Wittig reaction, offers a versatile and efficient one-pot procedure for constructing the indole scaffold, a core motif in numerous natural products and pharmaceuticals. The protocols outlined herein, particularly the microwave-assisted approach, are characterized by high yields, short reaction times, and mild conditions, making them highly suitable for medicinal chemistry and drug development applications.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry due to its presence in a vast array of biologically active compounds. Traditional indole syntheses, such as the Fischer, Bischler, and Madelung methods, often require harsh conditions, multi-step procedures, or expensive catalysts.[1][2] The use of this compound provides a convergent and efficient alternative, proceeding via an intramolecular Wittig-type reaction.[3][4]

This approach involves the initial formation of an imine or amide by reacting the primary amine of the phosphonium salt with an aldehyde or acyl derivative, respectively. Subsequent base-induced intramolecular cyclization affords the indole ring with concomitant expulsion of triphenylphosphine oxide.[5] The reaction is particularly effective when performed under microwave irradiation, which significantly reduces reaction times and often improves yields.[1] This methodology has been successfully applied to the synthesis of complex molecules, including a formal total synthesis of the kinase inhibitor arcyriacyanin A.[5]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 78133-84-3 | C₂₅H₂₃BrNP | 448.33 |

| Aromatic or α,β-unsaturated aldehydes | Varies | Varies | Varies |

| Acyl chlorides or Anhydrides | Varies | Varies | Varies |

| Potassium tert-butoxide (t-BuOK) | 865-47-4 | C₄H₉KO | 112.21 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |

| Acetic Acid (AcOH) | 64-19-7 | C₂H₄O₂ | 60.05 |

Reaction Mechanism and Workflow

The synthesis of 2-substituted indoles from this compound and an aldehyde proceeds through a two-stage, one-pot process. The first stage is the acid-catalyzed formation of a Schiff base (imine). The second stage is a base-mediated intramolecular aza-Wittig reaction, which involves the formation of a phosphorus ylide that attacks the imine carbon, leading to a four-membered ring intermediate. This intermediate then collapses to form the indole and triphenylphosphine oxide.

Caption: One-pot experimental workflow for indole synthesis.

The detailed mechanism involves the deprotonation of the benzylic carbon to form an ylide, which then undergoes intramolecular cyclization.

Caption: Simplified mechanism of the intramolecular aza-Wittig cyclization.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Substituted Indoles

This protocol is adapted from the procedure reported by Kraus and Guo.[5]

Procedure:

-

To a microwave process vial, add this compound (1.0 equiv.), the desired aldehyde (1.0 equiv.), and methanol (MeOH, ~0.2 M).

-

Add a catalytic amount of acetic acid (0.4 equiv.).

-

Seal the vial and irradiate in a microwave reactor at 120 °C for 2 minutes to form the imine intermediate.

-

Allow the vial to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Add potassium tert-butoxide (t-BuOK, 1.6 equiv.) to the solution.

-

Seal the vial and irradiate in the microwave reactor at 120 °C for 5 minutes.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted indole.

Protocol 2: Synthesis of 2,3-Disubstituted Indoles using Acylating Agents

This protocol is a general procedure based on the intramolecular Wittig reaction with amides.

Procedure:

-

Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

-

Add a base, such as triethylamine (Et₃N, 2.0-3.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The residue is then heated (refluxed in a solvent like toluene or xylene) to induce the intramolecular Wittig cyclization. This step can also be performed under microwave irradiation.

-

After cooling, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Data Presentation

The following table summarizes the results for the microwave-assisted synthesis of various 2-substituted indoles as described in Protocol 1.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1H-indole | 7 | 97 |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-indole | 7 | 95 |

| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-indole | 7 | 92 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)phenyl)-1H-indole | 7 | 89 |

| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-indole | 7 | 96 |

| 6 | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl)-1H-indole | 7 | 85 |

| 7 | Cinnamaldehyde | 2-((E)-Styryl)-1H-indole | 7 | 81 |

| 8 | Indole-4-carboxaldehyde | 4-(1H-Indol-2-yl)-1H-indole | 7 | 86 |

Data adapted from Kraus, G. A.; Guo, H. Org. Lett. 2008, 10, 3061-3063.[1][5] The total reaction time includes both the imine formation and cyclization steps.

Conclusion

The reaction of this compound with aldehydes or acylating agents provides a powerful and flexible method for the synthesis of 2- and 2,3-disubstituted indoles.[5][6] The one-pot, microwave-assisted protocol is particularly noteworthy for its efficiency, high yields, and applicability to a range of substrates, positioning it as a valuable tool in the synthesis of indole-containing targets for drug discovery and development.

References

- 1. One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

one-pot synthesis of 2-substituted indoles using (2-Aminobenzyl)triphenylphosphonium bromide.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient one-pot synthesis of 2-substituted indoles utilizing (2-Aminobenzyl)triphenylphosphonium bromide as a key reagent. This method, prominently developed by Kraus and Guo, employs a microwave-assisted approach to rapidly generate a diverse range of indole derivatives, which are crucial scaffolds in numerous pharmaceuticals and natural products.[1][2] The protocol is particularly effective for the synthesis of 2-aryl and 2-vinylindoles.[1][2]

Overview and Advantages

The synthesis of the indole nucleus is a cornerstone of medicinal chemistry. Traditional methods often suffer from harsh reaction conditions, long reaction times, and the need for expensive or toxic catalysts.[1] This one-pot, microwave-assisted protocol offers several significant advantages:

-

Efficiency: The reaction proceeds rapidly, often within minutes, leading to high yields of the desired 2-substituted indoles.[1][2]

-

High Yields: Excellent yields, typically in the range of 81-97%, are achieved for a variety of aromatic and α,β-unsaturated aldehydes.[1][2]

-

Broad Substrate Scope: The method is compatible with aldehydes bearing both electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes.[1]

-

Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup procedures.

-

Environmentally Benign: Microwave-assisted synthesis is generally considered a greener alternative to conventional heating methods.

It is important to note that this method is not suitable for alkyl aldehydes, as they typically fail to form the necessary imine intermediate under these reaction conditions.[1]

Reaction Mechanism

The reaction proceeds through a two-step sequence within a single pot. The proposed mechanism involves an initial condensation between the primary amine of this compound and an aldehyde to form an imine intermediate. This is followed by an intramolecular Wittig-type reaction, facilitated by a base, where the phosphonium ylide attacks the imine carbon, leading to the formation of the indole ring and triphenylphosphine oxide as a byproduct.

Caption: Proposed reaction mechanism for the one-pot synthesis of 2-substituted indoles.